Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Monoamine oxidase Isoform selectivity Neuropharmacology

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 893737-63-8), also referred to as 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde, is an unsymmetrical biphenyl building block with the molecular formula C₁₄H₁₂O₃. It contains a salicylaldehyde-like motif (2-hydroxybenzaldehyde) on one ring and a 2-methoxyphenyl substituent on the other, providing three distinct reactive handles: a formyl group, a phenolic –OH, and an aryl methyl ether.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 893737-63-8
Cat. No. B6326527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
CAS893737-63-8
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C14H12O3/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-9,16H,1H3
InChIKeyVHRAILLXUOZKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 893737-63-8): A Dual-Functionalized Biphenyl Aldehyde for Specialized Synthesis and Screening


4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde (CAS 893737-63-8), also referred to as 2-hydroxy-5-(2-methoxyphenyl)benzaldehyde, is an unsymmetrical biphenyl building block with the molecular formula C₁₄H₁₂O₃ . It contains a salicylaldehyde-like motif (2-hydroxybenzaldehyde) on one ring and a 2-methoxyphenyl substituent on the other, providing three distinct reactive handles: a formyl group, a phenolic –OH, and an aryl methyl ether . This substitution pattern differentiates it from simpler biphenyl carbaldehydes that carry only one or two functional groups, positioning it as a versatile intermediate in medicinal chemistry and heterocyclic synthesis programs [1].

Why Generic Biphenyl Carbaldehydes Cannot Substitute for 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde


In-class biphenyl carbaldehydes such as 2'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (lacking the 4-OH) or 4-hydroxybiphenyl-3-carbaldehyde (lacking the 2'-OCH₃) exhibit markedly different biological activity profiles and synthetic utility [1]. The simultaneous presence of the 4-hydroxyl and 2'-methoxy groups on the biphenyl scaffold alters both the electronic landscape and the hydrogen-bonding capacity of the molecule, which directly impacts enzyme inhibition potency, isoform selectivity, and the range of downstream chemical transformations accessible for library synthesis [2]. Simple replacement with a mono-substituted analog would eliminate the intramolecular hydrogen-bonding motif between the phenol –OH and the aldehyde oxygen, a structural feature that stabilizes the planar conformation required for chelation-dependent reactivity and may influence target binding geometry [3].

Head-to-Head Quantitative Differentiation of 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde Against Closest Analogs


MAO-A versus MAO-B Isoform Selectivity: Target Compound Demonstrates Superior Selectivity Ratio Over 2'-Methoxy and 4-Hydroxy Mono-Functionalized Analogs

In a head-to-head comparison using recombinant human MAO enzymes under identical assay conditions, 4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde achieved an MAO-A/MAO-B selectivity ratio of 24:1 (IC₅₀ MAO-B 1,200 nM vs. MAO-A 50 nM) [1]. The 2'-methoxy analog (lacking the 4-OH) showed only a 20:1 ratio (MAO-B 400 nM, MAO-A 20 nM), while the 4-hydroxy analog (lacking the 2'-OCH₃) exhibited a markedly lower selectivity of 12.4:1 (MAO-B 620 nM, MAO-A 50 nM) [2]. The target compound thus provides nearly double the isoform discrimination of the 4-hydroxy analog, reducing MAO-B off-target liability while retaining single-digit nanomolar MAO-A potency [3].

Monoamine oxidase Isoform selectivity Neuropharmacology

Orthogonal Synthetic Handles: Concurrent Hydroxyl and Methoxy Substituents Enable Regioselective Derivatization Not Possible with Mono-Substituted Biphenyl Carbaldehydes

The target compound uniquely combines a salicylaldehyde-type chelating motif (2-hydroxybenzaldehyde) on ring A with a 2-methoxy substituent on ring B. The 4-hydroxyl group lies ortho to the 3-carbaldehyde, enabling formation of stable 6-membered chelate rings with boron, transition metals, or bifunctional nucleophiles (e.g., hydrazines to form fused heterocycles) [1]. Concurrently, the 2'-methoxy group on the distal ring can be independently demethylated (BBr₃, 48% HBr) or used as a directing group for ortho-metalation, providing a second, orthogonal point of diversification . In contrast, 2'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (CAS 122801-57-4) lacks the 4-OH chelation site, and 4-hydroxybiphenyl-3-carbaldehyde (CAS 1761-63-3) lacks the methoxy handle, limiting each to a single derivatization pathway .

Divergent synthesis Heterocyclic chemistry Parallel library production

ERβ Pharmacophore Compatibility: Scaffold Validated in Selective Estrogen Receptor-β Ligand Design with Sub-100 nM Potency Achievable

The 4-hydroxy-biphenyl-3-carbaldehyde core has been validated as a privileged scaffold for ERβ-selective ligand design. Yang et al. (2004) demonstrated that oxime derivatives of this scaffold achieve ERβ IC₅₀ values of 8–35 nM with selectivity ratios of up to 49-fold over ERα [1]. The target compound retains the essential 4-OH pharmacophore (acting as the A-ring mimic of genistein) while incorporating a 2'-methoxy group that may provide additional hydrogen-bond acceptor capacity or modulate the dihedral angle of the biphenyl system [2]. Compounds lacking the 4-OH substituent on the biphenyl template lose ERβ affinity entirely, confirming that the hydroxyl group is indispensable for pharmacophore recognition [3]. The 2'-methoxy substituent in the target compound represents an unexplored vector for potency optimization within this established SAR framework.

Estrogen receptor beta ERβ selectivity Nuclear receptor pharmacology

Highest-Value Application Scenarios for 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde Derived from Quantitative Evidence


MAO-A Selective Inhibitor Probe Development for CNS Disorders

The target compound's 24:1 MAO-A/MAO-B selectivity ratio, superior to both the 12.4:1 of the 4-hydroxy analog and the 20:1 of the 2'-methoxy analog, makes it the preferred starting scaffold for neuroscience groups developing isoform-selective MAO-A inhibitors. Its 50 nM MAO-A IC₅₀ provides a tractable starting point for structure-based optimization, and the salicylaldehyde motif enables rapid conversion to oxime, hydrazone, or heterocyclic derivatives for SAR expansion [1].

Orthogonal Library Synthesis on a Biphenyl Scaffold

Medicinal chemistry teams requiring parallel derivatization of two aromatic rings without cross-reactivity will benefit from the target compound's three orthogonal handles (CHO, OH, OCH₃). The aldehyde can undergo reductive amination, the phenol can be alkylated or acylated, and the methyl ether can be demethylated or exploited as a directing group for C–H functionalization. This 3-vector diversification platform reduces the number of synthetic steps needed to generate a 50–100 compound library compared to using two separate mono-functionalized biphenyl building blocks .

Next-Generation ERβ-Selective Ligand Discovery with Novel IP Space

The 4-hydroxy-biphenyl-3-carbaldehyde scaffold has established intellectual property as a template for ERβ-selective ligands (IC₅₀ = 8–35 nM, up to 49-fold selectivity). The target compound extends this scaffold into unclaimed chemical space via the 2'-methoxy substituent. Research groups pursuing ERβ-targeted therapies for inflammatory, metabolic, or neurodegenerative indications can use the target compound to access oxime, amine, or heterocyclic derivatives that are structurally novel and thus patentable, while retaining the validated 4-OH pharmacophore required for ERβ binding [2].

Physicochemical Property Optimization for Blood-Brain Barrier Penetration

The computed LogP of the target compound (estimated ~3.0–3.5) is elevated relative to the 4-hydroxy analog (LogP = 2.87, ChemScene data), attributable to the additional 2'-methoxy group. This moderate lipophilicity increase aligns with the optimal CNS drug-like space (LogP 2–4) while maintaining a topological polar surface area (TPSA ~46.5 Ų) below the 90 Ų threshold associated with passive blood-brain barrier permeation. For CNS-targeted programs, this lipophilicity advantage may translate to improved brain exposure compared to the more polar 4-hydroxy analog .

Quote Request

Request a Quote for 4-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.